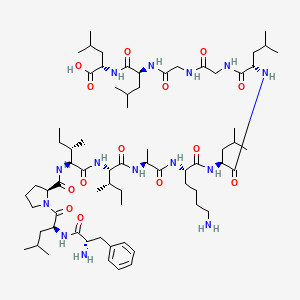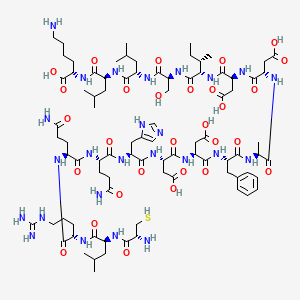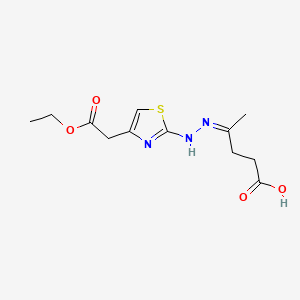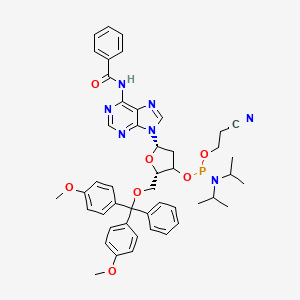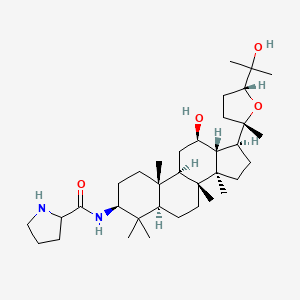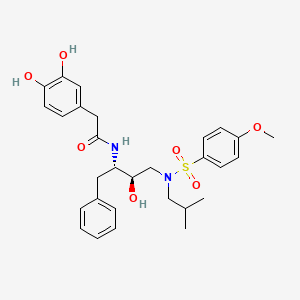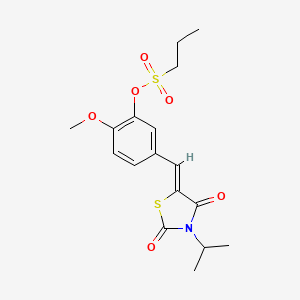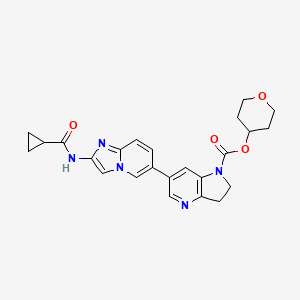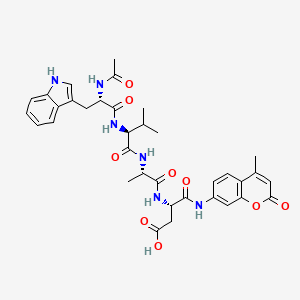
Ac-WVAD-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-WVAD-AMC is a fluorogenic substrate specifically designed for caspase-1 and caspase-4. It is used extensively in biochemical assays to measure the activity of these caspases, which are crucial enzymes involved in the process of apoptosis (programmed cell death). The compound has a molecular formula of C35H40N6O9 and a molecular weight of 688.7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-WVAD-AMC involves the coupling of the peptide sequence Ac-Trp-Val-Ala-Asp with the fluorogenic molecule 7-amino-4-methylcoumarin (AMC). The process typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems. The product is then lyophilized and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-WVAD-AMC primarily undergoes hydrolysis reactions catalyzed by caspase-1 and caspase-4. Upon cleavage by these enzymes, the AMC moiety is released, resulting in a fluorescent signal that can be measured using a fluorometer .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in a buffer solution containing the caspase enzyme. Common reagents include dithiothreitol (DTT) to maintain enzyme activity and a suitable buffer such as HEPES or phosphate-buffered saline (PBS) .
Major Products Formed
The major product formed from the hydrolysis of this compound is the free AMC molecule, which exhibits strong fluorescence. This fluorescence is directly proportional to the activity of the caspase enzyme present in the reaction .
Wissenschaftliche Forschungsanwendungen
Ac-WVAD-AMC is widely used in scientific research to study the activity of caspase-1 and caspase-4. These enzymes play critical roles in the process of apoptosis and inflammation. The compound is used in various applications, including:
Biochemical Assays: To measure caspase activity in cell lysates or purified enzyme preparations.
Drug Screening: To identify potential inhibitors or activators of caspase-1 and caspase-4.
Disease Research: To study the role of caspases in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions
Wirkmechanismus
Ac-WVAD-AMC exerts its effects by serving as a substrate for caspase-1 and caspase-4. The peptide sequence Ac-Trp-Val-Ala-Asp is recognized and cleaved by these enzymes, releasing the AMC moiety. The released AMC exhibits fluorescence, which can be quantitatively measured. This fluorescence signal is used to determine the activity of the caspase enzymes in various experimental conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3.
Ac-LEHD-AMC: A fluorogenic substrate for caspase-9.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-WVAD-AMC is unique in its higher affinity for caspase-1 compared to caspase-4, making it particularly useful for studies focused on caspase-1 activity. Its specificity and sensitivity make it a valuable tool in apoptosis and inflammation research .
Eigenschaften
Molekularformel |
C35H40N6O9 |
|---|---|
Molekulargewicht |
688.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H40N6O9/c1-17(2)31(41-34(48)26(38-20(5)42)13-21-16-36-25-9-7-6-8-24(21)25)35(49)37-19(4)32(46)40-27(15-29(43)44)33(47)39-22-10-11-23-18(3)12-30(45)50-28(23)14-22/h6-12,14,16-17,19,26-27,31,36H,13,15H2,1-5H3,(H,37,49)(H,38,42)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,26-,27-,31-/m0/s1 |
InChI-Schlüssel |
RSEHJALOKJFOSP-IOJIPJGJSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


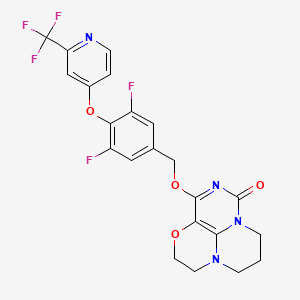
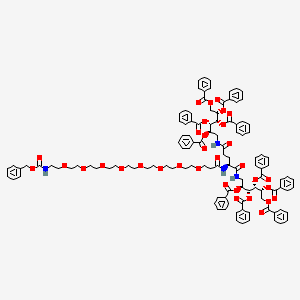
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
